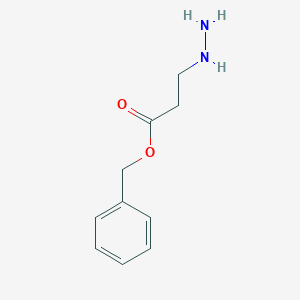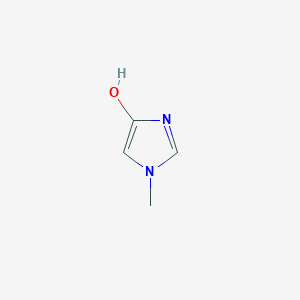
1-methyl-1H-imidazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-1H-imidazol-4-ol is an organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4.
準備方法
Synthetic Routes and Reaction Conditions
1-methyl-1H-imidazol-4-ol can be synthesized through various methods. One common approach involves the reduction of 1-methyl-1H-imidazole-4-carboxylic acid. The reduction is typically carried out using lithium aluminum hydride in tetrahydrofuran (THF) at low temperatures, followed by stirring at room temperature and then at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-methyl-1H-imidazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Oxidation of this compound typically yields 1-methyl-1H-imidazole-4-carbaldehyde.
Reduction: Reduction can lead to various derivatives depending on the specific conditions and reagents used.
Substitution: Substitution reactions can produce a wide range of functionalized imidazole derivatives.
科学的研究の応用
1-methyl-1H-imidazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various chemicals and materials, including dyes and catalysts.
作用機序
The mechanism of action of 1-methyl-1H-imidazol-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and other molecules. This interaction can influence various biochemical pathways, leading to its observed effects. For example, it can inhibit certain enzymes or disrupt microbial cell membranes .
類似化合物との比較
1-methyl-1H-imidazol-4-ol can be compared with other imidazole derivatives:
1H-imidazole-4-ylmethanol: Similar in structure but lacks the methyl group at position 1.
1-methylimidazole: Lacks the hydroxyl group at position 4.
4-(1H-imidazol-1-yl)phenol: Contains a phenol group instead of a hydroxyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C4H6N2O |
|---|---|
分子量 |
98.10 g/mol |
IUPAC名 |
1-methylimidazol-4-ol |
InChI |
InChI=1S/C4H6N2O/c1-6-2-4(7)5-3-6/h2-3,7H,1H3 |
InChIキー |
XOHYKCNIZVUEGX-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)


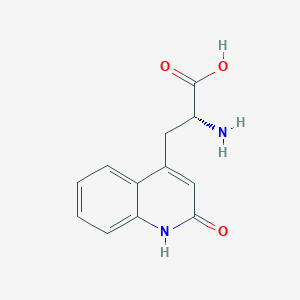
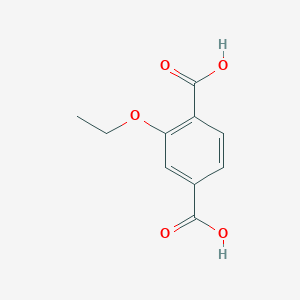



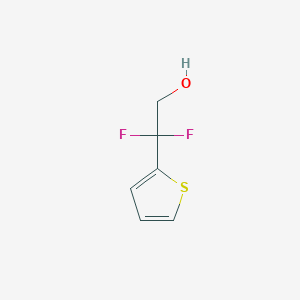
![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B12829102.png)


